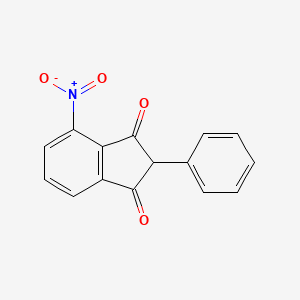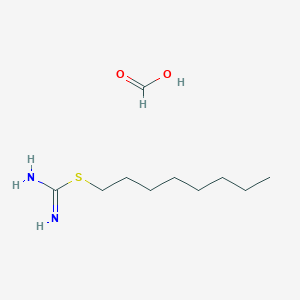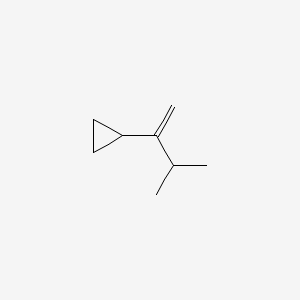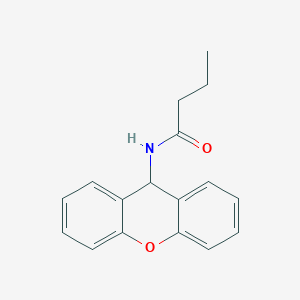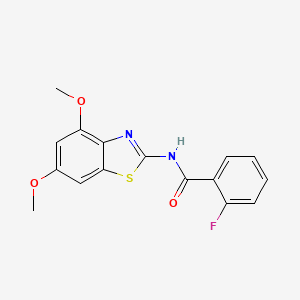
9-Phenanthrylamine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenanthrylamine, hydrochloride, also known as phenanthren-9-amine hydrochloride, is a derivative of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is known for its applications in organic synthesis and material chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 9-Phenanthrylamine involves the reaction of 9-bromophenanthrene with sodamide in liquid ammonia. This reaction yields 9-Phenanthrylamine in high yield . The reaction conditions include maintaining a low temperature and using liquid ammonia as the solvent.
Industrial Production Methods
Industrial production of 9-Phenanthrylamine, hydrochloride typically involves large-scale synthesis using phenanthrene as the starting material. The process includes bromination of phenanthrene followed by amination to produce 9-Phenanthrylamine. The final step involves converting 9-Phenanthrylamine to its hydrochloride salt by reacting it with hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenanthrylamine, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: It can be reduced to form dihydrophenanthrene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and sulfuric acid are used under controlled conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Nitro and sulfonated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
9-Phenanthrylamine, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 9-Phenanthrylamine, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Aminophenanthrene
- 9-Hydroxyphenanthrene
- 9-Anthraldehyde oxime
Uniqueness
9-Phenanthrylamine, hydrochloride is unique due to its specific structure and reactivity. It has distinct chemical properties that make it suitable for specific applications in organic synthesis and material chemistry. Compared to similar compounds, it offers unique reactivity and selectivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
5328-67-6 |
|---|---|
Molekularformel |
C14H12ClN |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
phenanthren-9-amine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;/h1-9H,15H2;1H |
InChI-Schlüssel |
KKPVZLDGGWXPQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


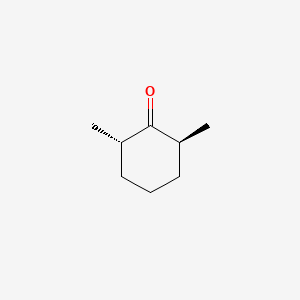

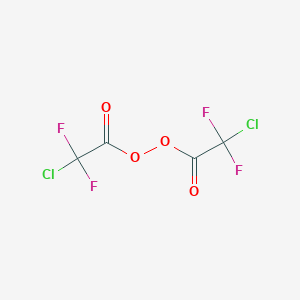
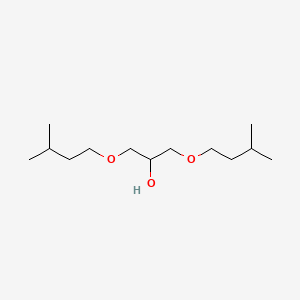
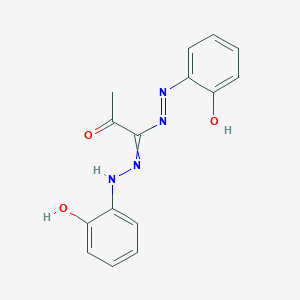

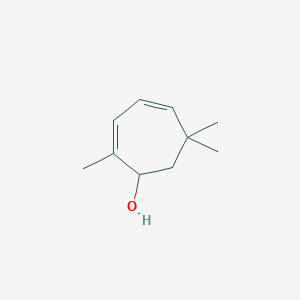
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
